

4-(Fluoromethyl)piperidine hydrochloride chemical properties

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Compound of Interest

Compound Name: 4-(Fluoromethyl)piperidine
hydrochloride

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An In-Depth Technical Guide to **4-(Fluoromethyl)piperidine Hydrochloride** for Advanced Research

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of **4-(Fluoromethyl)piperidine hydrochloride** (CAS No. 787564-27-6), a heterocyclic building block of significant interest in modern medicinal chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond basic data to explore the compound's properties, synthesis, and strategic applications, grounded in established chemical principles and field-proven insights.

Introduction: The Strategic Value of a Fluorinated Piperidine Scaffold

The piperidine ring is a quintessential "privileged scaffold" in drug discovery, appearing in a vast array of clinically approved drugs targeting central nervous system (CNS) disorders, cancer, and infectious diseases.^[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing a three-dimensional vector for substituent placement that can optimize interactions with biological targets.^[1]

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow chemists to modulate a molecule's lipophilicity, pKa, metabolic stability, and binding affinity.[2] **4-(Fluoromethyl)piperidine hydrochloride** leverages both of these powerful motifs, offering a versatile building block for creating novel chemical entities with potentially enhanced pharmacokinetic and pharmacodynamic profiles.

Core Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's fundamental properties are prerequisites for any successful research endeavor. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation studies compared to the free base.

Nomenclature and Structural Identifiers

A consistent and unambiguous identification system is critical for database searching, procurement, and regulatory documentation.

Caption: Chemical structure of **4-(Fluoromethyl)piperidine hydrochloride**.

Table 1: Core Compound Identifiers

Identifier	Value	Source
CAS Number	787564-27-6	[3][4]
IUPAC Name	4-(fluoromethyl)piperidine;hydrochloride	[5][6]
Molecular Formula	C ₆ H ₁₃ ClFN	[4][5]
SMILES	C1CNCCC1CF.Cl	[5][6]
InChI	InChI=1S/C6H12FN.ClH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H	[5][6]

| InChIKey | GDUQKYYPBCIJO-UHFFFAOYSA-N |[5][6] |

Physicochemical Data

The physical properties dictate the compound's behavior in both chemical reactions and biological systems.

Table 2: Physicochemical Properties

Property	Value	Source
Molecular Weight	153.62 g/mol	[4][5]
Appearance	White to off-white solid/powder (typical)	[7]
Purity	>95% - >98% (typical commercial grades)	[4][6]

| Storage Temperature | 0-8°C recommended; store in a dry, well-ventilated place. |[3][7][8] |

Spectroscopic Characterization: A Self-Validating System

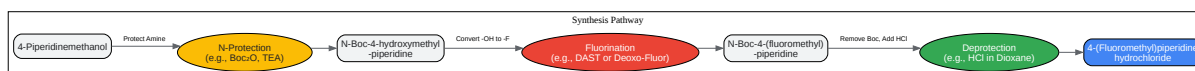
Structural confirmation and purity assessment are non-negotiable in drug development. A combination of spectroscopic methods provides a self-validating system to ensure the material's identity and integrity. While specific spectra are proprietary to the manufacturer, the expected signals can be predicted.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton spectrum is used to confirm the core structure. One would expect characteristic signals for the piperidine ring protons, with complexities arising from chair conformations. A key diagnostic signal would be a doublet of doublets for the -CH₂F protons, showing coupling to both the adjacent methine proton on the piperidine ring and the ¹⁹F nucleus. The protons on the nitrogen would likely be broad due to exchange.

- ^{13}C NMR: This spectrum would show distinct signals for the carbon atoms of the piperidine ring and a key signal for the fluoromethyl carbon, which would appear as a doublet due to one-bond coupling with the ^{19}F nucleus.
- ^{19}F NMR: A single signal, likely a triplet due to coupling with the two adjacent protons of the $-\text{CH}_2\text{F}$ group, would definitively confirm the presence and environment of the fluorine atom.
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would typically show a prominent peak for the parent ion of the free base $[\text{M}+\text{H}]^+$ at approximately m/z 118.09, corresponding to the $\text{C}_6\text{H}_{12}\text{FN}$ moiety.
- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic C-H stretching vibrations, N-H stretching from the protonated amine, and a strong C-F stretching band.

Synthesis and Purification: A Mechanistic Perspective

While multiple synthetic routes exist, a common and logical approach involves the reductive amination or functional group transformation of a readily available piperidine precursor. The following represents a plausible and illustrative synthetic workflow.



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Caption: A plausible synthetic workflow for **4-(Fluoromethyl)piperidine hydrochloride**.

Detailed Experimental Protocol (Illustrative)

This protocol is representative and requires optimization based on laboratory conditions.

- Step 1: N-Protection of 4-Piperidinemethanol
 - Causality: The secondary amine of the piperidine ring is nucleophilic and would interfere with the subsequent fluorination step. Protection, typically with a tert-butyloxycarbonyl (Boc) group, is essential. The Boc group is chosen for its stability under many reaction conditions and its straightforward removal under acidic conditions.
 - Procedure: To a stirred solution of 4-piperidinemethanol (1.0 eq) and triethylamine (TEA, 1.5 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS for completion. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-(hydroxymethyl)piperidine.
- Step 2: Fluorination of the Alcohol
 - Causality: The conversion of the primary alcohol to a fluoromethyl group is a key transformation. A nucleophilic fluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® is employed. These reagents activate the hydroxyl group, facilitating its displacement by fluoride. The reaction is conducted at low temperatures to control reactivity and minimize side reactions.
 - Procedure: Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under a nitrogen atmosphere. Add DAST (1.2 eq) dropwise via syringe, maintaining the low temperature. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours. Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate. Extract the product with DCM, combine organic layers, wash with brine, dry, and concentrate. Purify the crude product via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain N-Boc-4-(fluoromethyl)piperidine.
- Step 3: Deprotection and Salt Formation
 - Causality: The final step removes the Boc protecting group to liberate the piperidine nitrogen and simultaneously forms the desired hydrochloride salt. A strong acid, such as

hydrochloric acid dissolved in an organic solvent like dioxane or diethyl ether, is used to cleave the acid-labile Boc group. The insolubility of the resulting hydrochloride salt in many organic solvents often allows for direct isolation via filtration.

- Procedure: Dissolve the purified N-Boc-4-(fluoromethyl)piperidine (1.0 eq) in a minimal amount of methanol or ethyl acetate. Add a solution of 4M HCl in 1,4-dioxane (excess, ~5-10 eq) and stir at room temperature. The product will typically precipitate out of solution over 1-4 hours. The resulting solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield **4-(Fluoromethyl)piperidine hydrochloride** as a solid.

Reactivity, Stability, and Applications in Drug Design

The fluoromethyl group at the 4-position significantly influences the molecule's properties. It acts as a lipophilic hydrogen bond acceptor, potentially altering binding interactions with target proteins. Critically, the strong C-F bond blocks metabolic oxidation at the methylene position, a common metabolic "soft spot" for alkyl substituents. This can lead to an improved pharmacokinetic profile and increased half-life in vivo.

This building block is particularly valuable for synthesizing analogs of existing drugs or for creating novel compounds in therapeutic areas such as:

- CNS Disorders: The piperidine scaffold is common in antipsychotics, antidepressants, and opioid receptor modulators. The fluoromethyl group can fine-tune lipophilicity to optimize blood-brain barrier penetration.^[1]
- Oncology: Many kinase inhibitors and other anti-cancer agents incorporate piperidine.^[9] Blocking metabolic pathways with fluorine can enhance a drug's exposure and efficacy.^[2]
- Enzyme Inhibitors: The fluoromethyl group can serve as a bioisostere for a hydroxyl or methyl group, modifying electronic and steric properties to improve inhibitor potency and selectivity.^[10]

Safety, Handling, and Storage

As a research chemical, **4-(Fluoromethyl)piperidine hydrochloride** must be handled with appropriate precautions. The GHS classification indicates potential hazards that require

stringent safety protocols.[\[5\]](#)

Table 3: GHS Hazard Statements

Code	Statement	Class
H302	Harmful if swallowed	Acute Toxicity, Oral (Category 4)
H315	Causes skin irritation	Skin Irritation (Category 2)
H319	Causes serious eye irritation	Eye Irritation (Category 2A)

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |

Mandatory Safety Protocols

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[\[11\]](#)
- Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.[\[11\]](#)[\[12\]](#) Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[\[12\]](#)
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, segregated from incompatible materials.[\[11\]](#)[\[12\]](#)
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[\[12\]](#)
 - Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[\[12\]](#)
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if you feel unwell.[\[12\]](#)

- Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[11]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

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